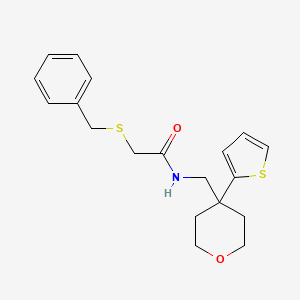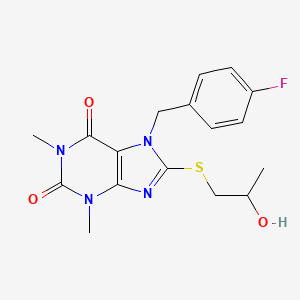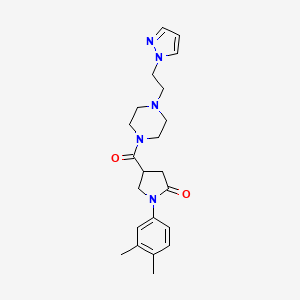![molecular formula C12H14N2O2 B2768893 [3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287279-09-6](/img/structure/B2768893.png)
[3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine, also known as NBPM, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of [3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is not fully understood, but it is believed to involve the modulation of dopamine signaling. Dopamine is a neurotransmitter that plays a key role in reward processing and addiction. [3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to modulate the activity of dopamine receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
[3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to have a number of biochemical and physiological effects. In animal studies, [3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to reduce drug-seeking behavior and to decrease the rewarding effects of drugs of abuse. [3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has also been shown to inhibit the growth of cancer cells in vitro. In addition, [3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to modulate the activity of dopamine receptors, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One advantage of using [3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine in lab experiments is its potential therapeutic applications. [3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to have a modulatory effect on the dopamine system, which makes it a promising candidate for the treatment of addiction and other dopamine-related disorders. However, one limitation of using [3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine in lab experiments is its relatively limited availability. [3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is a relatively new compound, and its synthesis is a multi-step process that may limit its use in certain experiments.
Future Directions
There are several future directions for the study of [3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine. One direction is to further investigate its potential therapeutic applications in addiction and other dopamine-related disorders. Another direction is to explore its potential as a cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of [3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine and to develop more efficient synthesis methods.
Synthesis Methods
The synthesis of [3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is a multi-step process that involves the reaction of 4-nitrobenzaldehyde with bicyclo[1.1.1]pentane-1-carboxaldehyde to form the intermediate compound, 3-(4-nitrophenyl)-1-bicyclo[1.1.1]pentan-1-ol. This intermediate is then treated with methanesulfonyl chloride and triethylamine to form the final product, [3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine.
Scientific Research Applications
[3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug addiction. In neuroscience, [3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to have a modulatory effect on the dopamine system, which is involved in reward processing and addiction. In cancer research, [3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been studied for its potential to inhibit the growth of cancer cells. In drug addiction research, [3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to reduce the rewarding effects of drugs of abuse.
properties
IUPAC Name |
[3-(4-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c13-8-11-5-12(6-11,7-11)9-1-3-10(4-2-9)14(15)16/h1-4H,5-8,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWXQSFJZISNIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=CC=C(C=C3)[N+](=O)[O-])CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(dipropylsulfamoyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2768813.png)


![1-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B2768816.png)
![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2768818.png)
![1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)ethanone](/img/structure/B2768819.png)

![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-cyanobenzamide](/img/structure/B2768822.png)




![6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine hydrochloride](/img/structure/B2768832.png)
